CGP37157
Overview
Description
CGP 37157 is a benzothiazepine derivative that acts as a selective inhibitor of the mitochondrial sodium-calcium exchanger. It is known for its ability to regulate intracellular calcium signaling, which is crucial for various cellular processes in smooth, cardiac, and skeletal muscle cells as well as non-muscle systems .
Mechanism of Action
Target of Action
CGP 37157, also known as “7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one”, primarily targets the mitochondrial Na+/Ca2+ exchanger (NCLX) . It also functions as a sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) antagonist and ryanodine receptor channels (RyR) agonist .
Mode of Action
CGP 37157 acts as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, inhibiting the Na±induced Ca2+ release from guinea-pig heart mitochondria . It also functions as a SERCA antagonist , inhibiting the ATPase activity of the sarco/endoplasmic reticulum Ca2+ ATPase, and as a RyR agonist , activating the ryanodine receptor channels .
Biochemical Pathways
The compound’s action affects the intracellular signaling of calcium in smooth, cardiac, and skeletal muscle cells, as well as non-muscle systems . By inhibiting the mitochondrial Na+/Ca2+ exchanger, CGP 37157 regulates the balance of Na+ and Ca2+ ions within the cell, impacting various biochemical pathways .
Result of Action
The inhibition of the mitochondrial Na+/Ca2+ exchanger by CGP 37157 can lead to a decrease in cytosolic Ca2+ levels . This can reduce NMDA-induced cellular and mitochondrial Ca2+ overload, thereby mitigating NMDA-induced excitotoxicity . Additionally, CGP 37157 can significantly reduce cell viability and increase apoptosis when used in combination with certain compounds .
Action Environment
The efficacy and stability of CGP 37157 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . .
Biochemical Analysis
Biochemical Properties
CGP 37157 plays a significant role in biochemical reactions, particularly in the regulation of calcium ions. It interacts with the mitochondrial Na±Ca2+ exchanger, inhibiting its function . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is reported to be 0.4 μM . This interaction with the exchanger influences the balance of sodium and calcium ions in the mitochondria, which is crucial for various cellular processes .
Cellular Effects
CGP 37157 has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium homeostasis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in heart failure models, CGP 37157 has been shown to have favorable effects, enhancing mitochondrial function and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of CGP 37157 involves its binding to the mitochondrial Na±Ca2+ exchanger, inhibiting the exchange process . This inhibition affects the electrochemical gradient across the mitochondrial membrane, influencing the transport of calcium ions . The compound does not affect channels, exchangers, or ATPases on the cardiac sarcolemma or ATPases on sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
Over time, CGP 37157 has been observed to have stable effects in laboratory settings. It continues to inhibit the mitochondrial Na±Ca2+ exchanger effectively, impacting calcium homeostasis . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not extensively reported in the literature.
Dosage Effects in Animal Models
While specific dosage effects of CGP 37157 in animal models are not extensively documented, the compound has been used in animal heart failure models, where it showed beneficial effects . The effects at different dosages, threshold effects, and any toxic or adverse effects at high doses are not explicitly reported.
Metabolic Pathways
CGP 37157 is involved in the regulation of the mitochondrial Na±Ca2+ exchange process, a critical component of cellular metabolism . The specific metabolic pathways that the compound is involved in, including any enzymes or cofactors it interacts with, are not extensively documented in the literature.
Transport and Distribution
CGP 37157 is known to interact with the mitochondrial Na±Ca2+ exchanger, suggesting that it is transported to and distributed within the mitochondria . Detailed information on how the compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is not extensively reported.
Subcellular Localization
CGP 37157 is localized to the mitochondria, where it interacts with the mitochondrial Na±Ca2+ exchanger . This suggests that the compound may be directed to the mitochondria via specific targeting signals or post-translational modifications. Detailed information on the subcellular localization of CGP 37157 and any effects on its activity or function is not extensively documented in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
CGP 37157 can be synthesized through a multi-step process starting from clonazepamThe reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CGP 37157 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The compound is usually produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
CGP 37157 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazepine ring.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid
Major Products Formed
The major products formed from these reactions include various derivatives of CGP 37157 with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
CGP 37157 has a wide range of scientific research applications:
Chemistry: Used as a tool to study calcium signaling pathways and their regulation.
Biology: Investigated for its role in modulating mitochondrial calcium dynamics and its effects on cellular metabolism.
Medicine: Explored for its potential therapeutic applications in conditions related to calcium dysregulation, such as cardiac arrhythmias and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting calcium signaling pathways
Comparison with Similar Compounds
Similar Compounds
Clonazepam: The parent compound from which CGP 37157 is derived.
Benzothiazepine derivatives: Other compounds with similar structures and functions.
Sodium-calcium exchanger inhibitors: Compounds that inhibit the same target but may have different chemical structures
Uniqueness
CGP 37157 is unique due to its high selectivity for the mitochondrial sodium-calcium exchanger and its ability to modulate mitochondrial calcium dynamics without affecting other calcium channels or ATPases. This specificity makes it a valuable tool for studying mitochondrial function and calcium signaling .
Properties
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEPIRKXSUIUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996899 | |
Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75450-34-9 | |
Record name | Cgp 37157 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075450349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60996899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-(2-chlorophenyl)-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CGP37157?
A1: this compound is widely recognized for its ability to inhibit the mitochondrial Na+/Ca2+ exchanger (mNCX). [, , , , ] This exchanger plays a crucial role in maintaining Ca2+ homeostasis by extruding Ca2+ from the mitochondrial matrix in exchange for Na+. [, , , , ]
Q2: How does this compound's inhibition of mNCX affect mitochondrial function?
A2: By inhibiting mNCX, this compound disrupts the efflux of Ca2+ from mitochondria, leading to an increase in mitochondrial Ca2+ concentration ([Ca2+]m). [, , ] This can have several downstream effects, including:
- Enhanced mitochondrial metabolism: Increased [Ca2+]m stimulates key enzymes in the Krebs cycle, leading to increased ATP production. []
- Modulation of reactive oxygen species (ROS) production: While the exact relationship is complex, studies suggest that this compound can influence ROS production in a context-dependent manner. [, , ]
- Induction of the mitochondrial permeability transition pore (mPTP): Excessive mitochondrial Ca2+ overload can trigger the opening of mPTP, a key event in apoptosis. []
Q3: Does this compound interact with targets other than mNCX?
A3: Yes, emerging evidence indicates that this compound might not be as selective as initially thought. Studies suggest it can also interact with:
- Plasma membrane Na+/Ca2+ exchanger (NCX): this compound exhibits inhibitory effects on NCX, albeit at higher concentrations compared to its action on mNCX. [, , ]
- L-type voltage-gated Ca2+ channels: this compound has been reported to block these channels in some studies, potentially contributing to its neuroprotective effects. [, , , ]
- Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): Research suggests that this compound can inhibit SERCA, affecting Ca2+ uptake into the sarcoplasmic reticulum. []
- Ryanodine receptor channels (RyRs): this compound has been shown to activate RyRs, potentially contributing to altered Ca2+ handling in muscle cells. []
Q4: What is the significance of this compound's broader target profile?
A4: The multiple targets of this compound complicate the interpretation of experimental results, particularly when attributing observed effects solely to mNCX inhibition. It underscores the importance of considering off-target effects and using appropriate controls when employing this compound as a pharmacological tool. [, , ]
Q5: How does this compound impact intracellular Ca2+ signaling?
A5: this compound's effects on intracellular Ca2+ signaling are multifaceted and depend on the cell type and experimental conditions. [, , , , , , ] By inhibiting mNCX, it can:
- Prolong cytosolic Ca2+ transients: Inhibiting mitochondrial Ca2+ efflux can lead to slower clearance of cytosolic Ca2+ following cellular stimulation. [, ]
- Influence store-operated Ca2+ entry (SOCE): Mitochondria play a role in SOCE by buffering subplasmalemmal Ca2+. [] By altering mitochondrial Ca2+ handling, this compound can indirectly modulate SOCE. []
- Impact Ca2+ release from intracellular stores: Studies suggest this compound can indirectly affect Ca2+ release from the endoplasmic reticulum, potentially due to altered Ca2+ signaling between mitochondria and the ER. [, ]
Q6: What are the potential therapeutic applications of this compound?
A6: While not currently used clinically, this compound's pharmacological profile suggests potential therapeutic avenues, including:
- Neuroprotection: Preclinical studies demonstrate neuroprotective effects in models of excitotoxicity, ischemia, and neurodegenerative diseases. [, , , ] These effects are attributed to its ability to modulate intracellular Ca2+ levels and reduce oxidative stress. [, , , ]
- Enhancing insulin secretion: this compound has been shown to potentiate glucose-stimulated insulin secretion in pancreatic islets, suggesting potential as an insulin secretagogue. []
- Anti-cancer activity: Recent research suggests that this compound, by disrupting mitochondrial Ca2+ homeostasis, could enhance the efficacy of certain chemotherapeutic agents. []
Q7: What are the limitations of this compound as a therapeutic agent?
A7: Several factors currently limit this compound's clinical translation, including:
- Lack of specificity: Its multiple targets raise concerns about potential side effects and make it challenging to delineate its precise mechanism of action in vivo. [, , ]
- Limited understanding of long-term effects: The long-term consequences of chronic mNCX inhibition and this compound's other pharmacological actions require further investigation. [, , ]
- Need for optimized delivery strategies: Improving targeted delivery to specific tissues or cells could enhance efficacy and minimize potential off-target effects. []
Q8: How is this compound used as a research tool?
A8: this compound is widely employed in research to investigate:
- The role of mNCX in various cellular processes: It helps dissect the contribution of mNCX to Ca2+ signaling, mitochondrial function, and cellular responses to stress. [, , , ]
- The therapeutic potential of targeting mNCX: By modulating mNCX activity, researchers can assess its potential as a therapeutic target for various diseases. [, , , ]
Q9: What are the limitations of using this compound as a research tool?
A9: Researchers should consider the following limitations when using this compound:
- Off-target effects: Its interaction with other Ca2+ handling proteins can confound interpretations. [, , , ]
- Concentration-dependent effects: this compound's affinity for different targets can vary, highlighting the importance of using appropriate concentrations. [, , ]
- Cell type-specific responses: The impact of this compound can differ across cell types, emphasizing the need for context-specific interpretations. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.